molecular formula C16H26N4O2 B8479872 Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B8479872
M. Wt: 306.40 g/mol
InChI Key: XWAWZEZWBPDDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

tert-butyl 4-[5-(1-aminoethyl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C16H26N4O2/c1-12(17)13-5-6-14(18-11-13)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h5-6,11-12H,7-10,17H2,1-4H3

InChI Key

XWAWZEZWBPDDPY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

900 mg of the t-butyl-4-(5-cyanopyridin-2-yl)piperazin-1-carboxylate [140-1] was dissolved in 40 mL of tetrahydrofuran, then 2.5 mL of methylmagnesium bromide (3.0M diethyl ether solution) was added under an ice-cold condition, and stirred at the same temperature for 1 hour. Thereafter, the temperature was increased back to room temperature and stirred overnight. Thereto, a saturated aqueous solution of ammonium chloride was added under an ice-cold condition, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The insolubles were filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was dissolved in 50 mL of methanol, then 850 mg of sodium boronhydride was added under an ice-cold condition, and the mixture was stirred at the same temperature for 2 hours and a half. The reaction mixture was added with water, and extracted with chloroform. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the insolubles were filtered. The filtrate was concentrated under reduced pressure, and the thus obtained residue was purified by silica gel column chromatography, to obtain 950 mg of t-butyl 4-[5-(1-aminoethyl)pyridin-2-yl]piperazin-1-carboxylate [140-2] as a white solid.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.